molecular formula C16H21F3N2 B12547725 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-40-6

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12547725
CAS No.: 821777-40-6
M. Wt: 298.35 g/mol
InChI Key: SJZUCOPGUKYHDJ-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is a specialized organic compound designed for research and development applications. This molecule integrates a benzonitrile core with a trifluoromethyl group and a tertiary amine side-chain, a structural motif frequently encountered in the design of bioactive molecules. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity . This chemical is intended for use For Research Use Only (RUO) and is not for diagnostic or therapeutic applications. It holds significant value as a building block or key intermediate in pharmaceutical development. Similar (trifluoromethyl)benzonitrile structures are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as anti-androgens . Researchers may employ this compound in exploring structure-activity relationships (SAR), developing new synthetic pathways, or as a precursor in the creation of compound libraries for high-throughput screening. Its potential mechanism of action in any biological system would be highly specific to the final target molecule for which it is used as a precursor. Proper handling procedures should be observed, and researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

821777-40-6

Molecular Formula

C16H21F3N2

Molecular Weight

298.35 g/mol

IUPAC Name

4-[2,2-dimethylpropyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H21F3N2/c1-5-8-21(11-15(2,3)4)13-7-6-12(10-20)14(9-13)16(17,18)19/h6-7,9H,5,8,11H2,1-4H3

InChI Key

SJZUCOPGUKYHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(C)(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2-Trifluoromethylbenzonitrile

This intermediate is a critical precursor, often synthesized via nucleophilic aromatic substitution or aminolysis of halogenated precursors . A widely reported method involves:

  • Step 1: Positional Bromination
    Reaction of m-trifluoromethyl fluorobenzene with dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid to introduce a bromine atom at the 4-position.
  • Step 2: Cyanide Displacement
    Substitution of bromine with a cyano group using cuprous cyanide (CuCN) in quinoline under reflux.
  • Step 3: Aminolysis
    Replacement of the cyano group with an amino group via reaction with liquid ammonia in ethanol at 120°C.

Example Reaction Conditions (Adapted from CN1810775B):

Step Reagents/Conditions Yield Purity
Bromination C₅H₆Br₂N₂O₂, AcOH, H₂SO₄, reflux (6 hrs) 98% >98%
Cyanide Displacement CuCN, quinoline, reflux (20 hrs) 80% >99%
Aminolysis NH₃, EtOH, 120°C (8 hrs) 75% 99.2%

Alkylation Strategies for Introducing Substituents

The tertiary amino group is introduced through sequential alkylation of the primary amine. Two approaches are feasible:

Direct Alkylation with Tert-Butyl and Propyl Halides

  • First Alkylation (tert-Butyl Group):
    Reaction with tert-butyl bromide (or chloride) in the presence of a base (e.g., NaH or K₂CO₃) to form the N-tert-butyl intermediate.
  • Second Alkylation (Propyl Group):
    Reaction with propyl iodide (or bromide) under similar conditions.

Potential Challenges:

  • Steric Hindrance: The bulky tert-butyl group may slow the second alkylation.
  • Competing Reactions: Over-alkylation or side reactions with the nitrile group.

Reductive Amination

Alternative methods involving reductive amination with a ketone (e.g., tert-butyl propyl ketone) could theoretically form the tertiary amine. However, this approach is less common for aromatic amines due to competing ring reactions.

Reaction Optimization and Conditions

Solvent and Base Selection

Parameter Preferred Options Rationale
Solvent THF, DMF, DMSO Polar aprotic solvents stabilize ionic intermediates.
Base NaH, K₂CO₃ Strong bases deprotonate the amine, enhancing nucleophilicity.

Temperature Control

  • tert-Butyl Alkylation: Room temperature to 60°C to minimize side reactions.
  • Propyl Alkylation: Elevated temperatures (80–100°C) to overcome steric hindrance.

Purification and Characterization

Workup and Isolation

  • Extraction: Use toluene or diethyl ether to separate organic layers from aqueous byproducts.
  • Crystallization: Recrystallize from n-heptane or ethanol to achieve high purity (>99%).

Analytical Methods

Technique Purpose
HPLC Confirm purity and identify impurities (e.g., mono-alkylated byproducts).
NMR (¹H, ¹³C) Verify regiochemistry and substituent positions.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Sequential Alkylation High regioselectivity Multi-step process
Reductive Amination Fewer steps Limited functional group tolerance

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzonitrile core interacts with target proteins or enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: A precursor in the synthesis of the target compound.

    4-Cyano-3-trifluoromethylaniline: Another related compound with similar structural features.

Uniqueness

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile, a compound with the chemical formula C16_{16}H21_{21}F3_3N2_2, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies indicate that compounds similar to 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile exhibit significant antitumor properties. For instance, related fluorinated compounds have demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in cancer cell proliferation and survival. In vitro assays showed IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential .

The proposed mechanism involves the inhibition of HDAC enzymes, leading to increased acetylation of histone proteins. This alteration in chromatin structure promotes apoptosis and cell cycle arrest in cancer cells. Additionally, the presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .

In Vitro Studies

  • Cell Line Testing : A study assessed the antiproliferative effects on HepG2 liver cancer cells. The compound exhibited an IC50_{50} value of approximately 1.30 μM, indicating strong inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50_{50} of 17.25 μM .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in treated cells, confirming its potential as an anticancer agent.

In Vivo Studies

  • Xenograft Models : In vivo experiments using xenograft models demonstrated a tumor growth inhibition (TGI) of 48.89% compared to control groups, highlighting its efficacy in a physiological context .

Data Tables

Property Value
Molecular FormulaC16_{16}H21_{21}F3_{3}N2_{2}
Antitumor IC50_{50}1.30 μM (HepG2 cells)
TGI in Xenograft Model48.89%

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